4-((6-Hydroxyhexyl)oxy)benzoic acid

Catalog No.
S1898127
CAS No.
83883-25-4
M.F
C13H18O4
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((6-Hydroxyhexyl)oxy)benzoic acid

CAS Number

83883-25-4

Product Name

4-((6-Hydroxyhexyl)oxy)benzoic acid

IUPAC Name

4-(6-hydroxyhexoxy)benzoic acid

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C13H18O4/c14-9-3-1-2-4-10-17-12-7-5-11(6-8-12)13(15)16/h5-8,14H,1-4,9-10H2,(H,15,16)

InChI Key

VVYHWYFUTOHXRH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCO

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCO
  • Chemical Properties and Potential Uses

    Based on its chemical structure, 4-((6-Hydroxyhexyl)oxy)benzoic acid possesses a carboxylic acid group and a hydroxyl group. Carboxylic acids can participate in various chemical reactions, while hydroxyl groups can form hydrogen bonds. These functional groups suggest potential applications in areas like material science or the development of new molecules with specific properties. However, no definitive research on these applications is publicly available.

  • Availability of Information

    While some resources like PubChem [] and ChemSpider [] provide basic information on the compound, including its structure and identifiers, there is a lack of scientific literature or patents referencing its use in research.

4-((6-Hydroxyhexyl)oxy)benzoic acid is an organic compound with the molecular formula C₁₃H₁₈O₄. It features a benzoic acid core substituted with a 6-hydroxyhexyl ether group. This compound is characterized by its hydroxyl group, which enhances its solubility and potential biological activity. The structure consists of a benzene ring bonded to a carboxylic acid group and an ether linkage, making it a versatile compound in various chemical applications.

  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters. This reaction is significant for modifying the compound's properties for specific applications.
  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
  • Acid-Base Reactions: As a carboxylic acid, it can donate protons in acidic conditions, which may be relevant in biological systems or synthetic pathways.

Research indicates that 4-((6-Hydroxyhexyl)oxy)benzoic acid exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures possess antimicrobial effects, potentially making this compound useful in pharmaceutical applications .
  • Cellular Interaction: The hydroxyl group may enhance interactions with cellular membranes, influencing absorption and bioavailability .
  • Toxicity Considerations: It is classified as harmful if swallowed or in contact with skin, highlighting the need for careful handling .

The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid can be achieved through several methods:

  • Reflux Method:
    • A mixture of 1,6-hexanediol and hydrogen bromide in toluene is refluxed for an extended period.
    • The resulting product is treated with potassium hydroxide in ethanol, followed by acidification to yield the desired compound .
  • Esterification:
    • The carboxylic acid can be reacted with alcohols under acidic conditions to form esters, modifying the compound's properties for specific applications.
  • Functionalization Reactions:
    • Additional functional groups can be introduced through nucleophilic substitution reactions involving the hydroxyl group .

4-((6-Hydroxyhexyl)oxy)benzoic acid finds applications across various fields:

  • Pharmaceuticals: Its potential antimicrobial properties make it a candidate for drug development.
  • Cosmetics: The compound may be used as an ingredient in skin care products due to its solubility and interaction with biological membranes.
  • Materials Science: Its unique structure allows for use in polymer chemistry and material engineering, particularly in creating functionalized polymers.

Studies on 4-((6-Hydroxyhexyl)oxy)benzoic acid focus on its interactions within biological systems:

  • Membrane Interaction: Research indicates that compounds with similar structures can influence membrane permeability and fluidity, which could affect drug delivery systems .
  • Cellular Uptake: Investigations into how this compound interacts with cellular components are essential for understanding its bioavailability and efficacy as a therapeutic agent.

Several compounds share structural similarities with 4-((6-Hydroxyhexyl)oxy)benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(Hydroxyphenyl)butanoic acidHydroxyl group on phenyl ringPotential anti-inflammatory properties
4-(Hexyloxy)benzoic acidHexyloxy substituentEnhanced lipophilicity
4-(Octyloxy)benzoic acidOctyloxy substituentIncreased hydrophobicity
4-(Acryloyloxy)benzoic acidAcryloyloxy groupUseful in polymerization reactions

The uniqueness of 4-((6-Hydroxyhexyl)oxy)benzoic acid lies in its specific combination of hydrophilic and hydrophobic characteristics due to its hydroxyl and ether functionalities, making it suitable for diverse applications ranging from pharmaceuticals to materials science.

The synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid primarily relies on nucleophilic substitution reactions involving 4-hydroxybenzoic acid as the starting material. The most established approach utilizes the Williamson ether synthesis mechanism, where the phenolic hydroxyl group of 4-hydroxybenzoic acid acts as a nucleophile after deprotonation [1] [2].

The classical method involves treating 4-hydroxybenzoic acid or its ester derivatives with 6-bromohexanol or 6-chlorohexanol in the presence of a strong base. A typical procedure employs potassium carbonate and potassium iodide in acetone under reflux conditions for 24 hours, achieving yields of 80-85% [1]. The reaction proceeds through an SN2 mechanism where the alkoxide ion formed from deprotonation of the phenolic hydroxyl group attacks the primary carbon bearing the halide leaving group [2].

An alternative nucleophilic substitution route utilizes sodium hydride as the base in dimethylformamide solvent. This approach offers several advantages including higher reaction rates and improved yields ranging from 70-90% under milder temperature conditions [3]. The reaction typically requires initial cooling to 0°C for safe addition of sodium hydride, followed by warming to 80°C for completion [3].

The ethylene carbonate route represents a novel approach for introducing the hydroxyhexyl chain. In this method, methyl 4-hydroxybenzoate is condensed with ethylene carbonate in the presence of a condensation catalyst and high-boiling solvent such as anisole [4]. The resulting hydroxyethyl intermediate can be further elongated through subsequent alkylation reactions to achieve the desired six-carbon chain length.

Research findings indicate that the choice of alkyl halide significantly influences reaction efficiency. Primary alkyl halides demonstrate superior reactivity compared to secondary or tertiary counterparts due to reduced steric hindrance and elimination of competing E2 elimination pathways [2]. The use of alkyl iodides generally provides faster reaction rates than the corresponding bromides or chlorides, attributed to the superior leaving group ability of iodide [1].

Solvent Effects in Etherification Reactions

Solvent selection plays a critical role in determining both reaction rate and product yield in the etherification of 4-hydroxybenzoic acid derivatives. Systematic studies have revealed that solvent polarity, boiling point, and coordination ability significantly impact reaction outcomes [5] [6].

Polar aprotic solvents such as dimethylformamide and acetone demonstrate superior performance compared to polar protic alternatives. The enhanced reactivity in polar aprotic media results from better solvation of the ionic intermediates while avoiding competitive hydrogen bonding that can deactivate the nucleophilic alkoxide species [6] [7]. Dimethylformamide particularly excels due to its high boiling point (153°C) which permits elevated reaction temperatures, leading to faster kinetics and improved yields [5].

Non-polar aromatic solvents including toluene and anisole also provide favorable reaction environments, particularly for reactions involving Lewis acid catalysts. The reduced polarity minimizes catalyst deactivation through coordination effects while maintaining sufficient solubility for the organic reactants [8] [9]. Benzotrifluoride has emerged as an optimal solvent for certain esterification reactions involving benzoic acid derivatives, providing yields exceeding 70% under optimized conditions [9].

The solvent boiling point directly correlates with achievable reaction temperatures and thus reaction rates. High-boiling solvents such as anisole (154°C) and ethylene glycol (198°C) enable operation at elevated temperatures without solvent loss, leading to significantly enhanced reaction kinetics [8] [10]. However, the benefit of increased temperature must be balanced against potential thermal decomposition of sensitive reactants or products.

Chlorinated solvents including dichloroethane and chloroform demonstrate good activity for certain etherification reactions, particularly those involving oxidative conditions. The electron-withdrawing nature of the chlorine substituents can stabilize reactive intermediates while providing appropriate solubility characteristics [11]. However, environmental and safety considerations limit their industrial application.

Water content requires careful control as even small amounts can significantly impact reaction outcomes. While trace water may activate certain catalytic systems, excess water typically leads to hydrolysis of reactive intermediates and reduced yields [9] [12]. The optimal water content varies depending on the specific catalyst system employed but generally ranges from completely anhydrous to 0.5 equivalents relative to the substrate.

Catalytic Systems for Improved Yield and Selectivity

The development of efficient catalytic systems has been crucial for achieving high yields and selectivity in the synthesis of 4-((6-Hydroxyhexyl)oxy)benzoic acid. Multiple catalyst classes have been investigated, each offering distinct advantages and limitations [6] [7].

Deep eutectic solvents have emerged as particularly promising dual solvent-catalyst systems. The combination of para-toluenesulfonic acid as hydrogen bond donor and benzyl triethyl ammonium chloride as hydrogen bond acceptor provides both the reaction medium and catalytic activity [6] [7]. This system achieves conversion rates of 88.3% for ethanol esterification of benzoic acid, demonstrating superior performance compared to traditional ion exchange resins [7]. The deep eutectic solvent offers advantages including easy preparation, low cost, environmental compatibility, and excellent reusability [6].

Ion exchange resins such as Amberlyst 15 serve as effective solid acid catalysts for etherification reactions. These materials provide good catalytic activity while enabling easy separation and reuse [6] [7]. However, their performance is generally inferior to liquid acid catalysts, with typical conversions ranging from 65-75% under comparable conditions [7]. The solid nature of these catalysts can lead to mass transfer limitations that reduce overall reaction rates.

Lewis acid catalysts including zirconocene triflate demonstrate excellent activity for esterification reactions involving benzoic acid derivatives. These systems operate effectively at moderate temperatures (80-100°C) and can achieve yields up to 95% under optimized conditions [9] [12]. The Lewis acid character enables activation of both carboxylic acid and alcohol components, facilitating the condensation reaction while minimizing side reactions [13].

Zeolite-based catalysts, particularly those containing Lewis acid metal centers such as hafnium, zirconium, and tin, show promise for coupled transfer hydrogenation and etherification reactions [14]. These materials offer the advantage of shape selectivity and thermal stability, though they may suffer from diffusion limitations and deactivation during extended operation [14] [15].

Ionic liquids represent another class of catalytic media that can enhance etherification reactions. These materials provide unique solvation environments that can stabilize ionic intermediates while offering negligible vapor pressure and excellent thermal stability [6] [7]. However, their high cost and potential environmental impact limit widespread industrial adoption.

The optimization of catalyst loading requires careful consideration of economic factors and reaction kinetics. Higher catalyst concentrations generally lead to faster reaction rates but increase costs and may complicate product purification. Typical loadings range from 2-10 mol% for homogeneous catalysts to 5-20 wt% for heterogeneous systems [7] [12].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 4-((6-Hydroxyhexyl)oxy)benzoic acid presents numerous technical and economic challenges that require systematic solutions [16] [17].

Heat transfer limitations represent a primary concern in large-scale etherification reactions. The exothermic nature of nucleophilic substitution reactions can lead to temperature hot spots that reduce selectivity and promote side reactions [18] [17]. Industrial reactors require sophisticated heat exchange systems including internal cooling coils, external heat exchangers, and temperature monitoring systems to maintain uniform temperature profiles [19]. The implementation of divided wall columns for distillation processes has demonstrated energy savings of approximately 30% compared to conventional two-column systems [19].

Mass transfer limitations become increasingly significant as reactor size increases. The reduced surface-to-volume ratio in large reactors can limit the efficiency of gas-liquid and solid-liquid mass transfer processes [18] [20]. Solutions include enhanced mixing systems, smaller catalyst particle sizes, and optimized reactor geometries that promote efficient mass transfer [18] [15]. The use of structured packing and static mixers can significantly improve mass transfer coefficients in industrial reactors.

Catalyst deactivation poses ongoing challenges for continuous operation. Coking, sintering, and poisoning effects can rapidly reduce catalyst activity, necessitating frequent regeneration or replacement [14] [15]. The development of robust catalyst systems with extended lifetimes is crucial for economic viability [14]. Continuous catalyst regeneration systems and the use of guard beds can help maintain catalytic activity over extended operating periods.

Product purification at industrial scale requires efficient separation techniques that minimize energy consumption and waste generation. Crystallization processes must be carefully optimized to achieve high purity while maximizing yield [21] [19]. The implementation of advanced distillation technologies including divided wall columns and membrane-assisted distillation can reduce both energy consumption and capital costs [19].

Solvent recovery and recycling systems are essential for economic and environmental sustainability. Distillation remains the primary separation technique, though membrane technologies and extraction processes offer potential advantages for specific applications [22]. The design of closed-loop solvent systems minimizes waste generation while reducing raw material costs.

Scale-up effects can significantly alter reaction kinetics and selectivity compared to laboratory conditions. Extended heat-up and cool-down times in large reactors may impact product quality, while changes in mixing intensity can affect mass transfer rates [17]. Comprehensive pilot plant studies and mathematical modeling are essential for successful scale-up [16] [17].

Process control systems must accommodate the complexity of large-scale etherification processes. Advanced automation including real-time monitoring, feedback control, and predictive maintenance systems help ensure consistent product quality while minimizing operating costs [17]. The integration of process analytical technology enables continuous monitoring of key parameters and rapid response to process upsets.

Equipment corrosion remains a significant concern when handling acidic or basic reaction conditions. The selection of appropriate materials of construction including corrosion-resistant alloys and protective coatings is essential for maintaining equipment integrity and minimizing maintenance costs [19]. Regular inspection and preventive maintenance programs help identify potential problems before they result in equipment failure.

The economics of industrial production require optimization of multiple factors including raw material costs, energy consumption, labor requirements, and capital investment. Process intensification techniques such as microreactor technology and continuous flow processing offer potential advantages including reduced equipment size, improved safety, and enhanced process control [16]. However, the implementation of new technologies must be carefully evaluated against established processes to ensure economic viability.

The thermodynamic parameters of 4-((6-Hydroxyhexyl)oxy)benzoic acid have been characterized through experimental measurements and theoretical predictions. The compound exhibits a melting point of 139-140°C [1] [2] [3], indicating a well-defined crystalline structure with strong intermolecular interactions. This relatively high melting point reflects the presence of both aromatic π-π stacking interactions and hydrogen bonding networks formed by the carboxylic acid functionality and the terminal hydroxyl group.

The boiling point has been predicted at 418.3 ± 25.0°C at 760 mmHg [1] [2] [3], demonstrating the substantial thermal stability of this compound. This elevated boiling point is consistent with the molecular structure containing multiple hydrogen bond donors and acceptors, which contribute to strong intermolecular forces that must be overcome during vaporization. The large temperature difference between melting and boiling points (approximately 279°C) indicates a wide liquid range, which is characteristic of compounds with significant molecular complexity and multiple functional groups.

The flash point of 157.9°C [1] [2] [3] provides important safety parameters for handling and storage. This relatively high flash point indicates that the compound presents minimal fire hazard under normal ambient conditions, requiring significant heating before vapor formation reaches combustible concentrations.

Solubility Behavior in Polar/Non-Polar Solvents

The solubility profile of 4-((6-Hydroxyhexyl)oxy)benzoic acid demonstrates a complex interplay between its hydrophilic and hydrophobic structural elements. The presence of the carboxylic acid group (-COOH) contributes to its acidic properties, making it soluble in polar solvents [4]. The hydroxyhexyl group enhances its hydrophilicity, potentially increasing its compatibility with biological systems and various formulations [4].

Polar Solvent Compatibility

In ethanol, the compound demonstrates good solubility, requiring heating to achieve complete dissolution at concentrations of 50 mg/ml [5]. This solubility behavior is attributed to the ability of ethanol to form hydrogen bonds with both the carboxylic acid group and the terminal hydroxyl functionality. The compound shows enhanced solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which can effectively solvate the aromatic ring system while accommodating the polar functional groups.

Aqueous Solubility Limitations

The limited solubility in water [4] results from the hydrophobic character imparted by the six-carbon alkyl chain and the aromatic benzene ring. The hydrophobic hexyl chain limits water solubility despite the presence of two hydroxyl groups [4]. This amphiphilic character positions the compound at the interface between hydrophilic and hydrophobic regions, suggesting potential surfactant-like properties.

Non-Polar Solvent Behavior

In non-polar solvents, the compound exhibits poor solubility [7]. Hydrocarbons such as hexane and toluene demonstrate minimal dissolving capacity due to their inability to interact favorably with the polar functional groups. However, moderate solubility in chloroform has been observed [8], likely due to chloroform's intermediate polarity and hydrogen bond accepting capability.

Partition Coefficient (LogP) and Lipophilicity Analysis

The partition coefficient (LogP) of 4-((6-Hydroxyhexyl)oxy)benzoic acid is 2.3163 [1] [9], placing it in the moderate lipophilicity range. This value indicates a balanced distribution between aqueous and lipid phases, suggesting favorable pharmacokinetic properties for biological applications.

Comparative analysis with structurally related compounds reveals the influence of specific molecular features on lipophilicity. Benzoic acid exhibits a LogP of approximately 1.87, while 4-hydroxybenzoic acid shows 1.58 [8] [10]. The higher LogP value of 4-((6-Hydroxyhexyl)oxy)benzoic acid compared to these simpler analogs reflects the contribution of the hexyl chain, which significantly increases the lipophilic character despite the presence of an additional hydroxyl group.

The XLogP3 value of 3.1 [9] provides an alternative computational estimate, suggesting slightly higher lipophilicity than the experimental LogP value. This discrepancy may arise from different calculation methodologies and the complex hydrogen bonding patterns that can affect partitioning behavior.

Structural Contributors to Lipophilicity

The lipophilicity profile results from several structural elements:

  • The aromatic benzene ring contributes moderate lipophilic character
  • The six-carbon alkyl chain significantly enhances hydrophobic interactions
  • The carboxylic acid group reduces lipophilicity through hydrogen bonding
  • The terminal hydroxyl group further decreases lipophilic character

This balanced combination results in moderate lipophilicity that may facilitate membrane permeation while maintaining sufficient aqueous solubility for formulation purposes.

Surface Activity and Colloidal Properties

The amphiphilic structure of 4-((6-Hydroxyhexyl)oxy)benzoic acid, featuring both hydrophilic (carboxylic acid and hydroxyl groups) and hydrophobic (aromatic ring and hexyl chain) regions, suggests potential surface-active properties. The compound's structural similarity to known surfactants indicates it may exhibit surface tension reduction capabilities and colloidal behavior in aqueous systems.

Molecular Architecture for Surface Activity

The compound possesses the essential structural requirements for surface activity:

  • Hydrophilic head group: The carboxylic acid functionality provides strong water interaction capability
  • Hydrophobic tail: The six-carbon alkyl chain attached via ether linkage to the aromatic ring creates a substantial lipophilic region
  • Amphiphilic balance: The moderate LogP value (2.3163) suggests appropriate hydrophilic-lipophilic balance for surface activity

Comparison with Related Surfactant Systems

Studies on benzoic acid derivatives have demonstrated their ability to influence surface tension [11] [12]. Benzoic acid itself exhibits a surface tension of 31 mN/m at 130°C [12], indicating inherent surface activity. The addition of the hydroxyhexyl chain in 4-((6-Hydroxyhexyl)oxy)benzoic acid is expected to enhance this surface activity through increased amphiphilic character.

Research on alkoxy benzoic acid derivatives has shown that these compounds can exhibit liquid crystalline behavior [13] [14], which is often associated with organized molecular arrangements that can lead to unique colloidal properties. The series of 4-alkoxybenzoic acids demonstrates mesomorphic materials that exhibit enantiotropic liquid crystal characteristics [13], suggesting potential for ordered colloidal structures.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (66.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H371 (66.67%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

83883-25-4

Wikipedia

4-[(6-Hydroxyhexyl)oxy]benzoic acid

Dates

Last modified: 08-16-2023

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